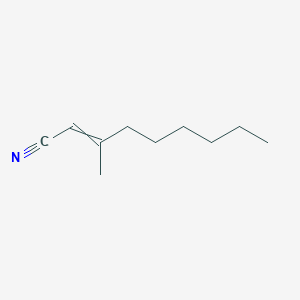

3-Methylnon-2-enenitrile

説明

The exact mass of the compound 3-Methylnon-2-enenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Methylnon-2-enenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylnon-2-enenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

53153-66-5 |

|---|---|

分子式 |

C10H17N |

分子量 |

151.25 g/mol |

IUPAC名 |

(E)-3-methylnon-2-enenitrile |

InChI |

InChI=1S/C10H17N/c1-3-4-5-6-7-10(2)8-9-11/h8H,3-7H2,1-2H3/b10-8+ |

InChIキー |

MQAQVKBUJPAQIG-CSKARUKUSA-N |

SMILES |

CCCCCCC(=CC#N)C |

異性体SMILES |

CCCCCC/C(=C/C#N)/C |

正規SMILES |

CCCCCCC(=CC#N)C |

他のCAS番号 |

53153-66-5 |

同義語 |

3-Methyl-2-nonenenitrile; NSC 29894 |

製品の起源 |

United States |

3-Methylnon-2-enenitrile: Structural Dynamics, Synthesis, and Immunotoxicological Profiling

Executive Summary

3-Methylnon-2-enenitrile (CAS: 53153-66-5) is an α,β-unsaturated aliphatic nitrile historically utilized in cosmetic and fragrance formulations for its distinct citrus and woody olfactory profile[1],[2]. However, its structural identity as a potent Michael acceptor endows it with aggressive electrophilic properties[3]. In biological matrices, this reactivity translates into severe dermal sensitization, prompting strict regulatory prohibition by the International Fragrance Association (IFRA)[4]. For drug development professionals and toxicologists, understanding the behavior of 3-methylnon-2-enenitrile provides a critical framework for evaluating the immunotoxicology of conjugated nitriles. This guide dissects its physicochemical parameters, synthetic pathways, haptenization mechanisms, and analytical quantification protocols.

Physicochemical Profiling

Understanding the physical and chemical parameters of 3-methylnon-2-enenitrile is essential for predicting its pharmacokinetic behavior, specifically its ability to penetrate the stratum corneum and partition into lipid-rich environments[1].

| Parameter | Value | Reference |

| IUPAC Name | (E/Z)-3-methylnon-2-enenitrile | [4],[1] |

| CAS Number | 53153-66-5 | [5], |

| Molecular Formula | C10H17N | [4] |

| Molecular Weight | 151.25 g/mol | [4], |

| Boiling Point | 232.3 °C (at 760 mmHg) | [5] |

| Density | 0.838 g/cm³ | [5] |

| Flash Point | 94.2 °C | [5] |

| XLogP3-AA | 4.0 (Highly Lipophilic) | [1] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

Structural Chemistry & Synthesis Workflows

The synthesis of α,β-unsaturated nitriles requires precise stereochemical control to manage the (E) and (Z) isomer ratio. The Horner-Wadsworth-Emmons (HWE) olefination is the preferred methodology over standard Knoevenagel condensations due to its superior regioselectivity and avoidance of over-condensation artifacts.

Self-Validating Synthesis Protocol: HWE Olefination

-

Reagent Preparation: Dissolve diethyl cyanomethylphosphonate (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Causality: Anhydrous THF prevents the premature hydrolysis of the phosphonate ester and the quenching of the strong base, ensuring the system remains reactive.

-

-

Carbanion Generation: Cool the system to 0°C under an inert argon atmosphere and slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

-

Causality: The 0°C environment controls the exothermic deprotonation, stabilizing the highly reactive phosphonate carbanion intermediate and preventing dimerization.

-

-

Ketone Addition: Introduce 2-octanone (1.0 eq) dropwise over 30 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes, ensuring selective nucleophilic attack on the carbonyl carbon to form the oxaphosphetane intermediate rather than triggering side reactions.

-

-

Elimination & Workup: Allow the reaction to warm to room temperature (25°C) for 4 hours. This thermal shift drives the elimination of the water-soluble diethyl phosphate byproduct. Quench with saturated aqueous NH₄Cl to neutralize unreacted base, extract with ethyl acetate, and purify via silica gel chromatography.

Workflow of the Horner-Wadsworth-Emmons synthesis of 3-Methylnon-2-enenitrile.

Immunotoxicology & Haptenization Mechanism

The critical flaw of 3-methylnon-2-enenitrile in consumer applications lies in its biological reactivity. The conjugated system (C=C-C≡N) polarizes the molecule, rendering the β-carbon highly electrophilic[2].

Mechanism of Dermal Sensitization

When applied topically, the lipophilic nature of the molecule (XLogP3 = 4.0) allows for rapid penetration of the stratum corneum[1]. Within the viable epidermis, it acts as a hapten. It undergoes a spontaneous Michael addition with nucleophilic residues—specifically the sulfhydryl groups of cysteine and the primary amines of lysine on endogenous epidermal proteins[3].

This covalent modification forms a hapten-protein adduct. Langerhans cells (epidermal antigen-presenting cells) phagocytose these adducts, migrate to the draining lymph nodes, and present the processed peptides via MHC Class II to naive T-cells. This initiates the sensitization phase of Allergic Contact Dermatitis (ACD), which is the primary driver behind the IFRA's strict prohibition of the compound[4].

Signaling pathway from haptenization to Allergic Contact Dermatitis (ACD).

Analytical Workflows & Quality Control

To enforce regulatory compliance and verify the absence of 3-methylnon-2-enenitrile in commercial mixtures, a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) protocol is required.

Step-by-Step GC-MS Quantification Protocol

-

Sample Matrix Preparation: Dilute the essential oil or fragrance matrix in analytical-grade hexane (1:100 v/v). Spike the sample with 1 µg/mL of undecane as an internal standard.

-

Causality: Hexane ensures complete solubility of the lipophilic nitrile while precipitating highly polar matrix interferences. The internal standard compensates for injection volume variances and matrix-induced ion suppression, ensuring the system is self-validating and quantitatively reliable.

-

-

Chromatographic Separation: Inject 1 µL in splitless mode onto a 5% phenyl methyl siloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

-

Oven Program: 60°C (hold 2 min) → 10°C/min to 150°C → 20°C/min to 280°C.

-

Causality: The shallow thermal ramp (10°C/min) through the critical 100–150°C zone is essential to achieve baseline resolution between the (E) and (Z) stereoisomers of 3-methylnon-2-enenitrile, which possess nearly identical boiling points.

-

-

Mass Spectrometric Detection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) targeting the molecular ion (m/z 151) and the primary fragment (m/z 136, corresponding to the loss of a methyl radical)[5].

-

Causality: SIM mode increases the signal-to-noise ratio by orders of magnitude compared to full-scan mode, enabling detection at the parts-per-billion (ppb) thresholds required for stringent regulatory screening.

-

References

Sources

- 1. 2-Nonenenitrile, 3-methyl- | C10H17N | CID 5875646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. moumoujus.com [moumoujus.com]

- 4. 3-Methylnon-2-enenitrile | C10H17N | CID 40631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

Structural Elucidation and Spectroscopic Profiling of 3-Methylnon-2-enenitrile: A Comprehensive Guide

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Physicochemical Context

3-Methylnon-2-enenitrile (CAS 53153-66-5) is an

This guide provides an authoritative breakdown of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data for 3-Methylnon-2-enenitrile, emphasizing the causality behind the observed spectral phenomena and detailing self-validating experimental protocols.

Structural Causality & Spectroscopic Theory

To accurately interpret the spectra of 3-Methylnon-2-enenitrile, one must understand the electronic environment driven by the cyano group (-C≡N).

-

NMR Shielding/Deshielding Dynamics: The cyano group is a strong electron-withdrawing group (EWG). Through resonance, it pulls electron density away from the alkene double bond. This leaves the

-carbon (C3) highly deshielded (exhibiting a strong positive character), pushing its -

Vibrational Conjugation (IR): In isolated aliphatic systems, the C≡N stretch typically appears near 2250 cm⁻¹. However, conjugation with the adjacent C=C double bond weakens the triple bond character, lowering the stretching frequency to the 2210–2220 cm⁻¹ range 3.

-

Fragmentation Logic (MS): The presence of a single nitrogen atom dictates an odd molecular ion mass (

151) according to the Nitrogen Rule. The fragmentation is heavily driven by allylic cleavage, as the resulting carbocation is resonance-stabilized by the double bond.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false-positive data acquisition.

Protocol A: Quantitative NMR ( and ) Acquisition

Causality Check: A 5-second relaxation delay (

-

Sample Prep: Dissolve 20 mg of neat 3-Methylnon-2-enenitrile in 0.6 mL of deuterated chloroform (

). -

Internal Validation: Ensure the

contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be calibrated to exactly 0.00 ppm to self-validate the chemical shift axis. -

Shimming: Transfer to a 5 mm NMR tube. Lock the spectrometer to the deuterium signal of

and shim the Z and Z2 gradients until the TMS peak width at half-height is <1.0 Hz. -

Acquisition: Acquire

NMR (16 scans,

Protocol B: ATR-FTIR Spectroscopy

Causality Check: Attenuated Total Reflectance (ATR) is chosen over KBr pelleting to eliminate moisture interference (water absorbs broadly at 3300 cm⁻¹), which could obscure or shift the conjugated nitrile peak.

-

System Blanking: Clean the diamond ATR crystal with MS-grade isopropanol. Allow it to evaporate completely.

-

Baseline Validation: Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution) prior to the sample. The baseline must be flat to validate optical clarity.

-

Acquisition: Deposit 2

of the neat analyte directly onto the crystal. Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹) and automatically subtract the background.

Protocol C: GC-EI-MS Profiling

Causality Check: Electron Ionization (EI) at 70 eV is utilized for reproducible fragmentation. The system is self-validated by tuning with Perfluorotributylamine (PFTBA) to ensure mass axis calibration before sample injection.

-

Tuning: Perform an autotune using PFTBA, verifying that

69, 219, and 502 meet standard abundance and peak-width criteria. -

Sample Prep: Dilute the sample to 10 ppm in MS-grade hexane. Run a pure hexane blank injection first to validate column cleanliness.

-

Chromatography: Inject 1

(Split ratio 1:50) onto an HP-5MS column (30 m x 0.25 mm x 0.25 -

Acquisition: Program the oven: 60°C (hold 1 min), ramp at 10°C/min to 250°C. Acquire MS data from

35 to 300.

Quantitative Spectroscopic Data Summaries

Table 1: NMR Data (400 MHz, )

| Position | Chemical Shift (ppm) | Multiplicity | Integration | Coupling (J) | Assignment |

| C9 | 0.89 | Triplet (t) | 3H | 7.0 Hz | Terminal |

| C5-C8 | 1.25 - 1.45 | Multiplet (m) | 8H | - | Aliphatic chain |

| C3-CH3 | 2.05 | Doublet (d) | 3H | 1.5 Hz | Allylic |

| C4 | 2.15 | Triplet (t) | 2H | 7.5 Hz | Allylic |

| C2 | 5.10 | Quartet (q) | 1H | 1.5 Hz | Olefinic |

Table 2: NMR Data (100 MHz, )

| Position | Chemical Shift (ppm) | Carbon Type | Causal Electronic Effect |

| C9 | 14.0 | Methyl ( | Standard aliphatic shielding |

| C3-CH3 | 20.5 | Allylic Methyl | Shielded relative to chain due to position |

| C4-C8 | 22.5 - 38.0 | Methylene ( | Standard aliphatic dispersion |

| C2 | 95.5 | Methine ( | Shielded by resonance of the conjugated system |

| C1 | 117.5 | Quaternary ( | Deshielded by nitrogen electronegativity |

| C3 | 162.0 | Quaternary ( | Highly deshielded due to electron withdrawal by |

Table 3: FT-IR (ATR) Data

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Structural Causality |

| 2955, 2925, 2855 | C-H stretch (sp³) | Strong | Represents the aliphatic hexyl chain |

| 2218 | C≡N stretch | Medium | Conjugation lowers frequency from standard 2250 cm⁻¹ |

| 1635 | C=C stretch | Medium | Alkene conjugated with the electron-withdrawing nitrile |

Table 4: GC-EI-MS Fragmentation Data

| Relative Abundance (%) | Fragment Ion | Fragmentation Mechanism | |

| 151 | 15 | Molecular Ion (Odd mass dictates 1 Nitrogen) | |

| 136 | 25 | Loss of terminal or allylic methyl radical | |

| 94 | 45 | McLafferty rearrangement (loss of alkene) | |

| 80 | 100 | Allylic cleavage (Base Peak, highly resonance stabilized) |

Mechanistic Workflows & Fragmentation Pathways

Multi-modal spectroscopic validation workflow for 3-Methylnon-2-enenitrile.

Proposed Electron Ionization (EI) mass fragmentation pathways.

References

- Source: nih.

- Source: sigmaaldrich.

- Source: thieme-connect.

- Source: cas.

Sources

3-Methylnon-2-enenitrile (C10H17N): Comprehensive Physicochemical Profiling, Synthetic Methodologies, and Immunological Signaling

Introduction 3-Methylnon-2-enenitrile (industrially known as Citgrenile) is an α,β-unsaturated aliphatic nitrile characterized by the molecular formula C10H17N and a molecular weight of 151.25 g/mol [1][2]. In applied chemistry, it is primarily utilized within the fragrance and cosmetic sectors to impart distinct citrus, woody, and tobacco-like olfactory profiles[3][4]. However, its structural classification as a Michael acceptor necessitates rigorous analytical and toxicological oversight during formulation, as it exhibits haptenic properties capable of inducing allergic contact dermatitis in susceptible individuals[3].

As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, self-validating framework covering the physicochemical properties, synthetic pathways, immunological mechanisms, and analytical characterization of 3-methylnon-2-enenitrile.

Physicochemical and Molecular Data

Understanding the baseline physical properties of 3-methylnon-2-enenitrile is critical for downstream applications, including solvent selection, distillation, and formulation stability.

Table 1: Physicochemical Properties of 3-Methylnon-2-enenitrile

| Property | Value | Reference |

| IUPAC Name | (E)-3-methylnon-2-enenitrile | [5] |

| Molecular Formula | C10H17N | [1] |

| Molecular Weight | 151.25 g/mol | [1][2] |

| Density | 0.838 g/cm³ | [1][] |

| Boiling Point | 232.3 ºC at 760 mmHg | [1] |

| Flash Point | 94.2 ºC | [1] |

| InChIKey | MQAQVKBUJPAQIG-CSKARUKUSA-N | [1][5] |

| Odor Profile | Citrus, woody, tobacco-like | [3][4] |

Synthetic Methodology: The Horner-Wadsworth-Emmons (HWE) Approach

While Knoevenagel condensations are common for general nitrile synthesis, the Horner-Wadsworth-Emmons (HWE) olefination is the preferred methodology for synthesizing 3-methylnon-2-enenitrile[4].

Causality in Experimental Design:

-

Reaction Choice: The HWE reaction provides superior stereocontrol compared to standard condensations, heavily favoring the thermodynamically stable (E)-isomer of the α,β-unsaturated system.

-

Base Selection: Sodium hydride (NaH) is utilized to ensure irreversible, quantitative deprotonation of the phosphonate, preventing equilibrium-driven side reactions.

-

Solvent: Anhydrous Tetrahydrofuran (THF) is strictly required. Moisture must be excluded to prevent the premature hydrolysis of the phosphonate ester and the quenching of the highly reactive carbanion intermediate.

Step-by-Step Protocol:

-

Preparation of the Carbanion: In an oven-dried, argon-purged round-bottom flask, suspend 1.1 equivalents of NaH (60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous THF (0.5 M). Cool the suspension to 0 °C using an ice bath.

-

Phosphonate Addition: Dropwise, add 1.05 equivalents of diethyl (cyanomethyl)phosphonate. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete carbanion formation.

-

Electrophilic Addition: Slowly add 1.0 equivalent of 2-octanone dissolved in a minimal volume of anhydrous THF. The slow addition controls the exothermic nucleophilic attack on the carbonyl carbon.

-

Olefin Formation: Allow the reaction mixture to warm to room temperature and stir for 4 hours. The intermediate oxaphosphetane spontaneously decomposes to yield the target nitrile and water-soluble diethyl phosphate.

-

Quenching and Extraction: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) to neutralize unreacted base. Extract the aqueous layer three times with diethyl ether.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate 95:5) to isolate (E)-3-methylnon-2-enenitrile.

Figure 1: Horner-Wadsworth-Emmons synthetic workflow for 3-Methylnon-2-enenitrile.

Immunological Signaling and Haptenization Mechanism

Despite its utility in perfumery, 3-methylnon-2-enenitrile is flagged by international safety bodies due to its potential to cause allergic skin reactions[3]. This toxicity is rooted in its molecular structure: it is an α,β-unsaturated nitrile, making it a potent Michael acceptor.

Mechanistic Causality: The electron-withdrawing cyano (-C≡N) group creates a partial positive charge (electrophilicity) at the β-carbon (C3). When applied to the skin, this electrophilic center undergoes a Michael addition with endogenous nucleophiles—specifically, the thiol groups of cysteine residues or the primary amines of lysine residues on epidermal proteins[3].

This covalent binding forms a hapten-protein complex. Because the native protein structure is altered, the immune system recognizes it as foreign. Langerhans cells (epidermal dendritic cells) phagocytose this complex, migrate to the draining lymph nodes, and present the processed antigen via MHC Class II molecules to naive T-cells, triggering clonal expansion and subsequent allergic contact dermatitis upon re-exposure[3].

Figure 2: Haptenization and immune sensitization pathway of 3-Methylnon-2-enenitrile.

Analytical Characterization Protocol

To ensure the synthetic protocol is a self-validating system, the purity and structural isomerism of the synthesized 3-methylnon-2-enenitrile must be confirmed using a dual-method approach.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Rationale: GC-MS is employed to confirm the molecular weight and assess the E/Z isomeric ratio. A non-polar DB-5 column is selected because it provides optimal resolution between stereoisomers based on subtle differences in their spatial orientation and boiling points.

-

Protocol:

-

Dilute the purified sample to 1 mg/mL in GC-grade hexane.

-

Inject 1 µL into the GC-MS equipped with a DB-5MS column (30 m × 0.25 mm × 0.25 µm).

-

Set the inlet temperature to 250 °C with a split ratio of 50:1.

-

Oven program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

-

Analyze the mass spectrum for the molecular ion peak at m/z 151.25[2] and characteristic fragmentation patterns (e.g., loss of the alkyl chain).

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹H and ¹³C NMR are critical for confirming the exact position of the double bond. 2D NOESY is used to definitively assign the (E) or (Z) configuration by observing spatial proximity between the C3-methyl protons and the C2-vinylic proton.

-

Protocol:

-

Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS as an internal standard.

-

Acquire a ¹H NMR spectrum at 400 MHz. Look for the characteristic vinylic proton (C2-H) signal, which typically appears as a finely split singlet around 5.1–5.3 ppm. The allylic methyl group (C3-CH₃) will appear as a doublet or broad singlet near 2.1 ppm.

-

Acquire a 2D NOESY spectrum. In the (E)-isomer, the C3-alkyl chain is cis to the cyano group, meaning the C3-methyl group is trans to the cyano group and cis to the vinylic proton. A strong NOE cross-peak between the C3-methyl and the C2-vinylic proton confirms the (E)-configuration[5].

-

References

- Title: CAS 53153-66-5 Methyl-2(3)

- Source: nih.

- Source: nih.

- Source: moumoujus.

- Source: thieme-connect.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 3-Propylhept-2-ene-1-nitrile | C10H17N | CID 6365983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. moumoujus.com [moumoujus.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 2-Nonenenitrile, 3-methyl- | C10H17N | CID 5875646 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Profile and Safety Hazards of 3-Methylnon-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

3-Methylnon-2-enenitrile, a member of the α,β-unsaturated nitrile chemical class, has garnered attention for its use as a fragrance ingredient. However, its toxicological profile, particularly its potent skin sensitization properties, has led to significant regulatory scrutiny and restrictions on its use. This in-depth technical guide provides a comprehensive overview of the toxicological profile and safety hazards of 3-Methylnon-2-enenitrile, intended to inform researchers, scientists, and drug development professionals. This document will delve into the physicochemical properties, detailed toxicological endpoints, the mechanistic basis for its toxicity, and recommended safety protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is crucial for assessing its toxicological and safety profile. These properties influence its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its behavior in various environmental compartments.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₇N | PubChem[1] |

| Molecular Weight | 151.25 g/mol | PubChem[1] |

| CAS Number | 53153-66-5 | PubChem[1] |

| Appearance | Not explicitly stated, likely a liquid at room temperature | Inferred from use as a fragrance |

| Solubility | Likely soluble in oil | Moumoujus[2] |

| Vapor Pressure | Data not available | |

| Log P (Octanol/Water Partition Coefficient) | Data not available |

Toxicological Profile

The toxicological profile of 3-Methylnon-2-enenitrile is characterized by its acute toxicity upon exposure through various routes and its significant potential to induce skin sensitization. The following sections detail the known toxicological endpoints.

Acute Toxicity

-

Oral: Harmful if swallowed.[1]

-

Dermal: Harmful in contact with skin.[1]

-

Inhalation: Harmful if inhaled.[1]

The toxicity of nitriles can sometimes be associated with the metabolic release of cyanide ions, although the extent to which this occurs with α,β-unsaturated nitriles can vary.

Skin Irritation and Corrosion

While not classified as a corrosive substance, 3-Methylnon-2-enenitrile is known to cause skin irritation. This is a reversible inflammatory response in the skin following direct contact.

Eye Irritation

3-Methylnon-2-enenitrile is classified as causing serious eye irritation (GHS Category 2A).[1] This indicates that upon contact with the eyes, it can cause significant and potentially persistent irritation, but not irreversible damage.

Skin Sensitization

The most significant toxicological concern associated with 3-Methylnon-2-enenitrile is its potential to cause skin sensitization, leading to allergic contact dermatitis.[2] It is classified as a Skin Sensitizer Category 1.[1] Due to this property, its use in fragrance products is prohibited by the International Fragrance Association (IFRA).

Mechanism of Skin Sensitization: Haptenation

3-Methylnon-2-enenitrile is not immunogenic on its own. Instead, it acts as a hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[2] The α,β-unsaturated nitrile structure is key to this activity. The electrophilic β-carbon is susceptible to nucleophilic attack by amino acid residues (like cysteine or lysine) on skin proteins. This covalent binding, known as haptenation, forms a hapten-protein conjugate that is recognized as foreign by the immune system, initiating an allergic cascade. This process is an example of a Michael-type addition.[3]

Figure 1: Simplified workflow of skin sensitization by 3-Methylnon-2-enenitrile.

Genotoxicity and Mutagenicity

Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of 3-Methylnon-2-enenitrile were identified. A comprehensive risk assessment would require data from studies such as those outlined in OECD test guidelines.

Safety Hazards and Handling

Given its toxicological profile, strict adherence to safety protocols is essential when handling 3-Methylnon-2-enenitrile.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile rubber) should be worn to prevent skin contact.

-

Eye Protection: Safety glasses with side shields or chemical goggles are mandatory to prevent eye contact.

-

Lab Coat: A lab coat should be worn to protect clothing and skin.

-

-

Hygiene: Avoid eating, drinking, or smoking in areas where the chemical is handled. Wash hands thoroughly after handling.

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste. Ensure adequate ventilation during cleanup.

Experimental Protocols for Toxicological Assessment

The following are summaries of standard OECD guidelines for assessing the key toxicological endpoints of chemicals like 3-Methylnon-2-enenitrile.

Acute Oral Toxicity (OECD 420, 423, or 425)

These guidelines describe methods to assess the toxicity of a substance after a single oral dose.[1]

Step-by-Step Methodology (Adapted from OECD 423):

-

Animal Selection: Typically, rats of a single sex (usually females) are used.

-

Dose Preparation: The test substance is prepared in a suitable vehicle (e.g., water, corn oil).

-

Dosing: A single dose is administered by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Skin Irritation (OECD 439 - In Vitro)

This in-vitro method uses reconstructed human epidermis (RhE) to assess skin irritation potential.[5][6]

Step-by-Step Methodology:

-

Tissue Preparation: RhE models are equilibrated in culture medium.

-

Test Substance Application: The test substance is applied to the surface of the RhE tissue.

-

Incubation: The tissues are incubated for a defined period.

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay).

-

Classification: The substance is classified as an irritant or non-irritant based on the reduction in cell viability compared to a negative control.

Eye Irritation (OECD 405 - In Vivo or OECD 492 - In Vitro)

The traditional in-vivo method (OECD 405) uses rabbits, while newer in-vitro methods (like OECD 492 using reconstructed human cornea-like epithelium) are preferred to reduce animal testing.[7][8]

Step-by-Step Methodology (Adapted from OECD 492):

-

Tissue Preparation: Reconstructed human cornea-like epithelium models are prepared.

-

Test Substance Application: The test substance is applied to the epithelial surface.

-

Incubation: The tissues are incubated.

-

Viability Assessment: Tissue viability is measured.

-

Classification: The substance is classified based on its potential to cause eye irritation.

Skin Sensitization (OECD 429 - Local Lymph Node Assay - LLNA)

The LLNA is the preferred in-vivo method for assessing skin sensitization potential.[9][10]

Step-by-Step Methodology:

-

Animal Selection: Mice are used.

-

Test Substance Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, a radiolabeled precursor (e.g., ³H-methyl thymidine) is injected, and the proliferation of lymphocytes in the draining auricular lymph nodes is measured.

-

Calculation of Stimulation Index (SI): The proliferation in the test groups is compared to the vehicle control group to calculate the SI. An SI of ≥ 3 indicates a sensitizer.

Figure 2: Workflow of the Local Lymph Node Assay (LLNA).

Genotoxicity (Ames Test - OECD 471 and In Vitro Micronucleus Test - OECD 487)

A battery of tests is typically required to assess genotoxicity.

-

Ames Test (OECD 471): This bacterial reverse mutation assay assesses the ability of a substance to induce mutations in different strains of Salmonella typhimurium.[11][12]

-

In Vitro Micronucleus Test (OECD 487): This test detects damage to chromosomes or the mitotic apparatus in mammalian cells by identifying micronuclei in the cytoplasm of interphase cells.[13][14]

Conclusion

3-Methylnon-2-enenitrile presents a significant toxicological profile, primarily driven by its potent skin-sensitizing properties, which are a direct consequence of its α,β-unsaturated nitrile structure facilitating haptenation with skin proteins. It also exhibits moderate acute toxicity via oral, dermal, and inhalation routes, and is a serious eye irritant. Due to these hazards, its use in consumer products, particularly fragrances, is restricted. Professionals in research and drug development should handle this compound with appropriate caution, utilizing stringent safety protocols to minimize exposure. Further research into its genotoxic and reproductive toxicity potential would provide a more complete understanding of its hazard profile.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 40631, 3-Methylnon-2-enenitrile. Retrieved from [Link].

-

Moumoujus. 3-METHYLNON-2-ENENITRILE. Retrieved from [Link].

-

National Toxicology Program (2012). OECD Test Guideline 405: Acute Eye Irritation/Corrosion. Retrieved from [Link].

-

Frontiers in Toxicology (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Retrieved from [Link].

-

Scribd. OECD Acute Oral Toxicity Guidelines. Retrieved from [Link].

-

ResearchGate. Protocol of the local lymph node assay (LLNA). Retrieved from [Link].

- OECD (1987). Test Guideline 401: Acute Oral Toxicity.

- Api, A. M., et al. (2013). Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. Regulatory Toxicology and Pharmacology, 67(1), 119-126.

- OECD (2013). Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method.

-

Xenometrix. In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. Retrieved from [Link].

-

European Chemicals Agency (2016). Advice on skin and eye irritation testing helps reduce animal tests. Retrieved from [Link].

-

SlideShare. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. Retrieved from [Link].

-

PMC (2018). Microbial Mutagenicity Assay: Ames Test. Retrieved from [Link].

- OECD (1998). Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure.

-

XCellR8. Regulatory Skin Irritation Test OECD TG 439. Retrieved from [Link].

-

National Toxicology Program (2010). OECD Test Guideline 429: Skin Sensitisation: Local Lymph Node Assay. Retrieved from [Link].

-

nano-test.de (2026). Skin irritation and corrosion toxicity tests: OECD Guideline 439. Retrieved from [Link].

-

XCellR8. Regulatory Ocular Irritection® Test. Retrieved from [Link].

-

Wikipedia. Local lymph node assay. Retrieved from [Link].

-

PraxiLabs. In vitro Micronucleus Assay. Retrieved from [Link].

-

Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link].

- OECD (2002).

- ECETOC (1988).

-

Dermatest. OECD 439 – Skin irritation testing. Retrieved from [Link].

-

National Toxicology Program (2015). OECD Test Guideline 442D: In Vitro Skin Sensitisation: ARE-Nrf2 Luciferase Test Method. Retrieved from [Link].

-

Eurofins Australia (2024). The Ames Test or Bacterial Reverse Mutation Test. Retrieved from [Link].

-

European Chemicals Agency (2015). Advice for registrants on skin sensitisation testing helps reduce animal tests. Retrieved from [Link].

-

Nucro-Technics (2024). OECD 405: Acute Eye Irritation/Corrosion. Retrieved from [Link].

-

JoVE (2022). An Automated Method to Perform The In Vitro Micronucleus Assay. Retrieved from [Link].

-

CPT Labs. Ames Mutagenicity Testing (OECD 471). Retrieved from [Link].

-

US EPA (2025). Use of the Local Lymph Node Assay and Reduced Dose Protocol for LLNA in Assessing Pesticide Products. Retrieved from [Link].

-

IIVS.org. Defined Approaches for Skin Sensitization (Based on OECD TG 497). Retrieved from [Link].

-

National Toxicology Program. LLNA:DA Test Method: ICCVAM Recommended Protocol. Retrieved from [Link].

- Karlberg, A. T., et al. (2008). Allergic Contact Dermatitis––Formation, Structural Requirements, and Reactivity of Skin Sensitizers. Chemical Research in Toxicology, 21(1), 53-69.

-

MDPI (2018). QSAR and Classification Study on Prediction of Acute Oral Toxicity of N-Nitroso Compounds. Retrieved from [Link].

-

Basic Acrylic Monomer Manufacturers, Inc. Irritation/Sensitization. Retrieved from [Link].

-

PubMed (2008). Formation of categories from structure-activity relationships to allow read-across for risk assessment: toxicity of alpha,beta-unsaturated carbonyl compounds. Retrieved from [Link].

-

PMC. Molecular Mechanisms of the Conjugated α,β-Unsaturated Carbonyl Derivatives: Relevance to Neurotoxicity and Neurodegenerative Diseases. Retrieved from [Link].

-

ACS Publications (2007). Skin Sensitization: Reaction Mechanistic Applicability Domains for Structure−Activity Relationships. Retrieved from [Link].

-

ScienceDirect (2024). The predictivity of QSARs for toxicity: Recommendations for improving model performance. Retrieved from [Link].

-

ResearchGate. Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. Retrieved from [Link].

-

U.S. Food and Drug Administration. Use of Computational Models to Predict the Toxicity of Compounds Released from Medical Device Materials. Retrieved from [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. ftp.cdc.gov [ftp.cdc.gov]

- 4. ossila.com [ossila.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. x-cellr8.com [x-cellr8.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. nucro-technics.com [nucro-technics.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ftp.cdc.gov [ftp.cdc.gov]

- 11. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 12. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. xenometrix.ch [xenometrix.ch]

Stereoisomers of 3-Methylnon-2-enenitrile: Synthesis, Analytical Differentiation, and Toxicological Profiling

An In-Depth Technical Whitepaper for Chemical Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I approach the characterization of α,β-unsaturated nitriles not merely as a synthetic exercise, but as a rigorous mapping of structure-activity relationships. 3-Methylnon-2-enenitrile (CAS: 53153-66-5), commercially known as Citgrenile, is a highly reactive aliphatic nitrile historically utilized in the fragrance industry for its citrus and iris notes[1]. However, its core structural motif—a conjugated Michael acceptor—renders it a potent electrophile in biological systems.

This whitepaper provides a comprehensive technical breakdown of 3-methylnon-2-enenitrile, focusing on the causality behind its stereoselective synthesis, the self-validating analytical protocols required to differentiate its (E) and (Z) stereoisomers, and the molecular mechanics driving its toxicological profile as a dermal sensitizer.

Structural Chemistry and Physicochemical Profile

3-Methylnon-2-enenitrile consists of a 10-carbon framework featuring an α,β-unsaturated nitrile group. The presence of a methyl group and a hexyl chain at the β-carbon (C3) generates two distinct stereoisomers: the (E)-isomer and the (Z)-isomer.

According to Cahn-Ingold-Prelog (CIP) priority rules:

-

At C2: The cyano group (-CN) has a higher priority than the vinylic proton (-H).

-

At C3: The hexyl chain (-C6H13) has a higher priority than the methyl group (-CH3).

In the (E)-isomer (CAS: 86256-08-8), the high-priority -CN and -C6H13 groups are on opposite sides of the double bond. Consequently, the -CH3 group is cis to the -CN group. This stereochemical geometry directly dictates both the thermodynamic stability of the molecule and its spatial interactions during NMR spectroscopy.

Quantitative Data Summary

The following table consolidates the critical physicochemical properties of the compound, establishing the baseline parameters for synthetic extraction and chromatographic separation [1][2][3].

| Property | Value | Source / Validation |

| IUPAC Name | (E/Z)-3-methylnon-2-enenitrile | [1] |

| CAS Number | 53153-66-5 (Mixture), 86256-08-8 (E-isomer) | [2] |

| Molecular Formula | C10H17N | Computed by PubChem [1] |

| Molecular Weight | 151.25 g/mol | Computed by PubChem [1] |

| Boiling Point | ~232.3 ºC at 760 mmHg | [3] |

| Density | 0.838 g/cm³ | [3] |

| LogP (XLogP3-AA) | 4.0 | Indicates high lipophilicity[1] |

Stereoselective Synthesis Pathways

The synthesis of α,β-unsaturated nitriles is traditionally achieved via Knoevenagel condensation. However, Knoevenagel conditions often yield near 1:1 thermodynamic mixtures of E/Z isomers. To achieve stereocontrol, we utilize the Horner-Wadsworth-Emmons (HWE) olefination .

The Causality of Reagent Selection: By utilizing diethyl cyanomethylphosphonate and a sterically hindered base like Potassium hexamethyldisilazide (KHMDS) at low temperatures, we suppress kinetic enolate formation. The bulky hexyl chain of the 2-octanone starting material creates severe steric clash in the cis-transition state, driving the equilibrium toward the thermodynamically more stable (E)-isomer.

Protocol 1: Stereoselective HWE Synthesis Workflow

-

System Preparation: Flame-dry a 250 mL round-bottom flask and purge with N₂. Add 1.0 equivalent (eq) of diethyl cyanomethylphosphonate to 50 mL of anhydrous THF.

-

Irreversible Deprotonation: Cool the system to -78 °C using a dry ice/acetone bath. Slowly add 1.1 eq of KHMDS (1M in THF) dropwise. Rationale: KHMDS is non-nucleophilic; it quantitatively deprotonates the phosphonate without attacking the electrophilic phosphorus center.

-

Electrophile Addition: Add 1.0 eq of 2-octanone dropwise over 15 minutes to maintain the internal temperature.

-

Propagation: Remove the cooling bath and allow the reaction to warm to 25 °C over 4 hours. The intermediate oxaphosphetane undergoes stereospecific elimination to yield the alkene.

-

Quenching & Isolation: Quench with saturated aqueous NH₄Cl to neutralize excess base. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Chromatographic Separation: Purify the crude oil via preparative silica gel HPLC (Isocratic: Hexane/EtOAc 95:5). The less polar (E)-isomer elutes prior to the (Z)-isomer due to differences in the net dipole moment.

Workflow for the stereoselective synthesis and isolation of 3-methylnon-2-enenitrile isomers.

Analytical Differentiation: A Self-Validating NMR Protocol

Relying solely on 1D ¹H NMR to differentiate E/Z isomers of aliphatic chains is prone to error due to overlapping multiplet signals. To establish a self-validating system , we must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which measures spatial proximity (< 5 Å) rather than through-bond coupling.

Protocol 2: NOESY-Based Stereochemical Assignment

-

Sample Preparation: Dissolve 15 mg of the isolated isomer in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

-

1D ¹H NMR Acquisition: Acquire a standard proton spectrum at 400 MHz. Identify the vinylic proton (C2-H) singlet at ~5.1–5.3 ppm and the allylic methyl (C3-CH₃) doublet at ~2.1 ppm.

-

2D NOESY Acquisition: Run a NOESY experiment with a mixing time of 400 ms. Rationale: A 400 ms mixing time is optimal for small molecules (~150 Da) to allow cross-relaxation without spin diffusion artifacts.

-

Causal Validation Logic:

-

If a strong NOE cross-peak is observed between the vinylic proton (C2-H) and the α-methylene protons of the hexyl chain -> The vinylic proton and the hexyl chain are cis in space. Therefore, the -CN and -C6H13 groups are trans (opposite sides). This confirms the (E)-isomer .

-

If a strong NOE cross-peak is observed between the vinylic proton (C2-H) and the allylic methyl group (C3-CH₃) -> The vinylic proton and the methyl group are cis in space. Therefore, the -CN and -C6H13 groups are cis. This confirms the (Z)-isomer .

-

By linking spatial geometry directly to the CIP priority rules, this protocol mathematically eliminates assignment ambiguity.

Toxicological Properties: The Michael Acceptor Mechanism

Despite its favorable olfactory profile, 3-methylnon-2-enenitrile is strictly prohibited by the International Fragrance Association (IFRA) [1][4]. The compound acts as a potent dermal sensitizer, triggering Allergic Contact Dermatitis (ACD).

The Causality of Toxicity: The toxicity is not derived from the molecule itself, but from its reactivity as a Michael Acceptor [5]. The strong electron-withdrawing nature of the nitrile group (-C≡N) polarizes the conjugated C=C double bond, severely depleting electron density at the β-carbon (C3).

When applied to the skin, the highly electrophilic β-carbon undergoes a 1,4-conjugate addition (Michael addition) with soft nucleophiles present in epidermal proteins—specifically, the thiolate anions of cysteine residues and the ε-amino groups of lysine residues.

This covalent modification transforms endogenous skin proteins into immunogenic "hapten-carrier complexes." Langerhans cells (epidermal dendritic cells) phagocytose these complexes, migrate to the draining lymph nodes, and present the haptenated peptides via MHC-II molecules to naïve T-cells, initiating a systemic immune sensitization cascade.

Molecular mechanism of haptenation via 1,4-conjugate addition leading to dermal sensitization.

Regulatory Status and Industry Impact

Due to the irreversible nature of the haptenation mechanism described above, the compound is flagged as a high-risk ingredient. Formulators in the cosmetic and topical drug development sectors must utilize predictive in silico toxicology models (such as QSAR) to screen out α,β-unsaturated nitriles early in the pipeline [4]. For researchers synthesizing novel analogs, replacing the highly polarizing nitrile group with a less electron-withdrawing bioisostere is a mandatory strategy to mitigate Michael reactivity while preserving the desired spatial geometry.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5875646, (E)-3-methylnon-2-enenitrile". PubChem, [Link]

-

Moumoujus Ingredient Database. "3-METHYLNON-2-ENENITRILE - Formulation and Safety". Moumoujus, [Link]

-

Master Organic Chemistry. "The Michael Addition Reaction and Conjugate Addition". Master Organic Chemistry, [Link]

An In-depth Technical Guide to 3-Methylnon-2-enenitrile

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-Methylnon-2-enenitrile, an α,β-unsaturated nitrile previously utilized in the fragrance industry. The document details its chemical profile, historical context within the broader development of synthetic fragrances, and plausible synthesis methodologies based on established organic chemistry principles. While specific historical records of its initial discovery are not prominent in public literature, its development can be understood within the context of the expansion of synthetic aroma chemicals in the 20th century. This guide presents a detailed, scientifically grounded protocol for its synthesis via Knoevenagel condensation, including retrosynthetic analysis and reaction mechanisms. Furthermore, it compiles its physicochemical properties and discusses its regulatory status, which is critically shaped by its toxicological profile as a dermal sensitizer. This document is intended for researchers, scientists, and professionals in chemical and drug development who require a technical understanding of this compound.

Introduction to α,β-Unsaturated Nitriles

The Nitrile Functional Group: A Historical Perspective

The nitrile functional group, characterized by a carbon-nitrogen triple bond (-C≡N), is a cornerstone of modern organic chemistry.[1] The history of nitriles dates back to the early 19th century.[2][3] The first of the homologous series, hydrogen cyanide, was prepared in 1782.[2] Around 1832, Friedrich Wöhler and Justus von Liebig prepared benzonitrile, though its structure was not immediately understood.[2] The development of synthetic methods, such as the dehydration of amides and the reaction of alkyl halides with metal cyanides, propelled nitriles into a pivotal role as versatile intermediates.[4] They are crucial precursors for synthesizing carboxylic acids, amines, and amides, and are integral to the production of materials like nitrile rubber and various pharmaceuticals.[1][2]

3-Methylnon-2-enenitrile: An Overview and Chemical Profile

3-Methylnon-2-enenitrile (CAS No. 53153-66-5) is an α,β-unsaturated aliphatic nitrile.[1] It is also known by synonyms such as 3-Methyl-2-nonenenitrile and the commercial name Citgrenile.[5][6] As a synthetic fragrance compound, it was designed to impart citrus-like notes to cosmetic formulations. The conjugation of the nitrile group with the carbon-carbon double bond creates a unique electronic structure that influences its reactivity and, historically, its utility as an aroma chemical. However, this same structural feature contributes to its biological activity, which has led to significant regulatory scrutiny.

Discovery and Commercial History

The specific date and discoverer of 3-Methylnon-2-enenitrile are not well-documented in peer-reviewed scientific literature, a common characteristic for many commercial fragrance ingredients developed within industrial laboratories. Its history is intertwined with the broader expansion of synthetic chemistry in the fragrance industry during the 20th century. Following the synthesis of foundational aroma chemicals like coumarin (1868) and vanillin, the industry saw a surge in the creation of novel molecules to expand the perfumer's palette and reduce reliance on costly natural extracts.[7]

The commercial name "Citgrenile" suggests its intended citrus-like olfactory profile.[6] Its development was likely driven by the demand for stable and cost-effective citrus notes. U.S. Patent 3,960,923, filed in 1974, describes a process for preparing various α,β-unsaturated nitriles, including those from aliphatic ketones, for their utility in perfumery, indicating active research and development in this class of compounds during that era.[2] While this patent does not explicitly name 3-Methylnon-2-enenitrile, it establishes the context and methodology for its creation. The compound's history is now largely defined by its reclassification as a sensitizer, leading to its prohibition as a fragrance ingredient by the International Fragrance Association (IFRA).[6]

Synthesis Methodologies

The synthesis of α,β-unsaturated nitriles is a well-established field in organic chemistry.[3][8] A highly effective and common method for preparing compounds like 3-Methylnon-2-enenitrile is the Knoevenagel condensation.[9][10] This reaction involves the nucleophilic addition of a compound with an active methylene group (in this case, a cyano-containing reagent) to a ketone, followed by dehydration.[9]

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, 3-Methylnon-2-enenitrile, breaks the α,β carbon-carbon double bond. This approach points to a condensation reaction between a C8 ketone and a C2 nitrile-containing component. The most strategically sound precursors are 2-octanone and a reagent providing the cyanomethylidene group (=CHCN), such as cyanoacetic acid.

Caption: Retrosynthetic analysis of 3-Methylnon-2-enenitrile.

Proposed Synthesis Pathway: Knoevenagel Condensation

The Knoevenagel condensation of 2-octanone with cyanoacetic acid, typically catalyzed by a weak base like piperidine or ammonium acetate in a solvent such as toluene or xylene, provides a direct route to the target molecule.[10][11] The reaction proceeds through a β-hydroxy nitrile intermediate, which readily undergoes dehydration (elimination of water) under the reaction conditions to form the stable, conjugated α,β-unsaturated nitrile. A subsequent decarboxylation step (loss of CO₂) occurs if cyanoacetic acid is used.[9]

Caption: Knoevenagel condensation pathway for synthesis.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for Knoevenagel condensations involving ketones and cyanoacetic acid.[11]

Objective: To synthesize 3-Methylnon-2-enenitrile from 2-octanone and cyanoacetic acid.

Materials:

-

2-Octanone (1.0 eq)

-

Cyanoacetic acid (1.1 eq)

-

Piperidine (0.1 eq)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is oven-dried.

-

Charging Reactants: To the flask, add 2-octanone (1.0 eq), cyanoacetic acid (1.1 eq), piperidine (0.1 eq), and toluene to achieve a reactant concentration of approximately 1 M.

-

Reaction: Heat the mixture to reflux. The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected (usually 4-8 hours).

-

Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted cyanoacetic acid and piperidine) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Methylnon-2-enenitrile.

Causality: The choice of a Dean-Stark trap is crucial as the removal of water drives the reaction equilibrium towards the dehydrated product, maximizing the yield.[9] Piperidine is an effective weak base catalyst that facilitates the deprotonation of cyanoacetic acid without causing self-condensation of the ketone.[10]

Physicochemical Properties and Spectroscopic Analysis

The physical and chemical properties of 3-Methylnon-2-enenitrile are compiled from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇N | [1] |

| Molecular Weight | 151.25 g/mol | [1] |

| CAS Number | 53153-66-5 | [1] |

| IUPAC Name | 3-methylnon-2-enenitrile | [1] |

| Boiling Point | 232.3°C at 760 mmHg | [5] |

| Density | 0.838 g/cm³ | [5] |

| Flash Point | 94.2°C | [5] |

| Appearance | Not specified (typically a colorless to pale yellow liquid) | - |

Expected Spectroscopic Data:

-

¹H NMR: Protons on the long alkyl chain would appear as multiplets in the upfield region (~0.8-2.5 ppm). The vinyl proton (=CHCN) would be a singlet or a narrow triplet in the downfield region (~5.0-5.5 ppm). The methyl group attached to the double bond would appear as a singlet around ~2.0 ppm.

-

¹³C NMR: The nitrile carbon (C≡N) would be expected in the range of 115-125 ppm. The carbons of the double bond (C=C) would appear between 100-160 ppm. The remaining aliphatic carbons would be found in the upfield region.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (C≡N) would be present around 2220-2240 cm⁻¹. A peak for the C=C double bond would be observed around 1620-1680 cm⁻¹.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 151. Fragmentation would likely involve cleavage of the alkyl chain.

Applications and Regulatory Status

Historical Application in Fragrance

3-Methylnon-2-enenitrile was used as a synthetic fragrance ingredient to provide a fresh, citrus-like, and slightly green aroma to consumer products. Its synthesis allowed for a consistent and affordable alternative to natural citrus oils. The development of such molecules was a key driver of innovation in the fragrance industry, enabling the creation of novel scent profiles.[7][12]

Regulatory Prohibition and Toxicological Profile

Despite its aromatic properties, 3-Methylnon-2-enenitrile has been identified as a significant dermal sensitizer.[6] A sensitizer is a substance that can trigger an allergic immune response after repeated contact with the skin, a condition known as allergic contact dermatitis. Due to this risk, the International Fragrance Association (IFRA) has prohibited its use as a fragrance ingredient.[6] This regulatory action underscores the importance of rigorous safety testing for all cosmetic ingredients. The GHS classification for this compound includes warnings for being harmful if swallowed, in contact with skin, or inhaled, and for causing skin and eye irritation.[1]

Conclusion

3-Methylnon-2-enenitrile serves as an illustrative example of a synthetic aroma chemical whose history reflects both the innovative drive and the evolving safety standards of the chemical industry. While its specific discovery is not formally documented, its creation is rooted in well-established synthetic methodologies like the Knoevenagel condensation. The compound's journey from a useful fragrance component to a prohibited substance highlights the critical role of toxicological assessment and regulatory oversight in ensuring consumer safety. The technical details provided in this guide offer a comprehensive understanding of its chemical nature, synthesis, and the scientific basis for its current regulatory status.

References

- Nitrile (Chemistry) - Overview - StudyGuides.com. (2026, February 5).

- Process for the preparation of α,β-unsaturated nitriles. (n.d.). Google Patents.

-

Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes. (2026, January 27). RSC Publishing. Retrieved from [Link]

- Synthesis of alpha, beta-unsaturated esters, aldehydes, ketones and nitriles. (n.d.). Google Patents.

-

One-Pot Synthesis of α,β-Unsaturated Esters, Ketones, and Nitriles from Alcohols and Phosphonium Salts. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Regioselective formal hydrocyanation of allenes: synthesis of β,γ-unsaturated nitriles with α-all-carbon quaternary centers. (2025, April 17). Beilstein Journals. Retrieved from [Link]

- 3-METHYLNON-2-ENENITRILE. (n.d.). Moumoujus.

-

3-Methylnon-2-enenitrile. (n.d.). PubChem. Retrieved from [Link]

- Carboxylic acid - Nitriles, Synthesis, Reactions. (2026, January 22). Britannica.

-

Knoevenagel condensation. (n.d.). Wikipedia. Retrieved from [Link]

- Process for industrial application of Knoevenagel synthesis. (n.d.). Google Patents.

-

2-Nonenenitrile, 3-methyl-. (n.d.). PubChem. Retrieved from [Link]

-

United States Patent (19). (1990, March 12). Googleapis.com. Retrieved from [Link]

-

Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. (n.d.). Bentham Science Publisher. Retrieved from [Link]

-

The Importance and Applications of Knoevenagel Reaction (Brief Review). (n.d.). Oriental Journal of Chemistry. Retrieved from [Link]

-

Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. (2021, October 14). PubMed. Retrieved from [Link]

- Process for obtaining nitriles. (n.d.). Google Patents.

-

( 12 ) United States Patent. (2016, August 18). Googleapis.com. Retrieved from [Link]

- Process for the production of pure N-methyleneaminoacetonitrile (N-methyleneglycine nitrile). (n.d.). Google Patents.

- Process for producing 3-iminonitriles. (n.d.). Google Patents.

-

Vibrational analysis and conformational study of 3-methylamino2-acetyl propenenitrile and 3-methylamino-2-methylsulfonyl propenenitrile. (2025, November 10). ResearchGate. Retrieved from [Link]

-

The history and families of fragrance. (2016, February 3). Permanent Style. Retrieved from [Link]

-

(Z)-3-methylnon-2-ene. (n.d.). PubChem. Retrieved from [Link]

-

History of fragrance. (n.d.). Société Française des Parfumeurs. Retrieved from [Link]

-

Structural study of some unsaturated malononitriles using mass spectrometry and theoretical models. (2023, March 17). SEDICI. Retrieved from [Link]

-

Evolution of Fragrance through the Centuries. (2025, May 5). Noble Isle. Retrieved from [Link]

-

The History of Italian Perfumes. (2019, August 29). Lorenzo Dante Ferro. Retrieved from [Link]

-

The History of Perfume. (n.d.). PerfumersWorld. Retrieved from [Link]

Sources

- 1. 3-Methylnon-2-enenitrile | C10H17N | CID 40631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3960923A - Process for the preparation of α,β-unsaturated nitriles - Google Patents [patents.google.com]

- 3. Room temperature synthesis of α,β-unsaturated nitriles by manganese-catalysed base-free coupling of α-saturated nitriles with aldehydes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07492D [pubs.rsc.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 2-Nonenenitrile, 3-methyl- | C10H17N | CID 5875646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Société Française des Parfumeurs - Accueil [sfp-parfumeurs.com]

- 8. US3928458A - Synthesis of alpha, beta-unsaturated esters, aldehydes, ketones and nitriles - Google Patents [patents.google.com]

- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 10. orientjchem.org [orientjchem.org]

- 11. US5008429A - Process for industrial application of Knoevenagel synthesis - Google Patents [patents.google.com]

- 12. permanentstyle.com [permanentstyle.com]

Repurposing 3-Methylnon-2-enenitrile: A Technical Whitepaper on Semiochemical Potential and Pheromone Analog Development

Executive Summary

The development of synthetic semiochemicals for Integrated Pest Management (IPM) heavily relies on identifying volatile organic compounds that can mimic or disrupt insect chemical communication. 3-Methylnon-2-enenitrile (CAS: 53153-66-5), traditionally utilized in the cosmetic industry as a citrus-note fragrance ingredient (Citgrenile) [1], presents a compelling structural profile for agricultural repurposing.

As an

Chemical Profiling & Structural Rationale

The efficacy of a pheromone analog is dictated by its volatility, environmental stability, and receptor affinity. 3-Methylnon-2-enenitrile offers distinct advantages over traditional aldehyde or ketone-based pheromones.

The Nitrile Group as a Bioisostere

In semiochemical design, the nitrile (–C≡N) moiety frequently serves as a bioisostere for the carbonyl group (–C=O) found in many natural insect pheromones.

-

Causality: Aldehydes are highly susceptible to rapid oxidation and UV degradation in field environments. The nitrile group mimics the dipole moment and hydrogen-bond accepting capabilities of a carbonyl oxygen but is significantly more resistant to environmental degradation. This extends the field-life of the active dispenser without requiring heavy antioxidant loads.

-

Chain Kinematics: The 9-carbon backbone with a methyl branch at the C3 position provides the exact lipophilicity (LogP ~3.2) required to partition effectively into the waxy cuticle of insect sensilla, facilitating transport by Odorant Binding Proteins (OBPs).

Physicochemical Properties

The following table summarizes the core properties that dictate the compound's behavior in slow-release matrices [1][3].

| Property | Value | Relevance to Pheromone Formulation |

| IUPAC Name | (E)-3-methylnon-2-enenitrile | Stereochemistry (E/Z) is critical for species-specific receptor activation. |

| Molecular Weight | 151.25 g/mol | Optimal mass for airborne volatility and plume formation. |

| Boiling Point | 232.3 ºC (at 760 mmHg) | Indicates a moderate release rate, ideal for long-lasting field dispensers. |

| LogP (estimated) | ~3.2 | High lipophilicity; ensures rapid uptake through insect cuticular pores. |

Mechanism of Action: Olfactory Transduction

To function as a pheromone component, 3-Methylnon-2-enenitrile must successfully navigate the insect's peripheral olfactory system. The molecule enters through cuticular pores on the antennae and dissolves into the sensillar lymph. Here, it is encapsulated by an OBP, which shields the hydrophobic carbon chain and transports the molecule to the dendritic membrane of the olfactory receptor neuron (ORN).

Binding to the Olfactory Receptor (OR) and its co-receptor (Orco) triggers a conformational change, opening non-selective cation channels. The resulting influx of

Olfactory transduction pathway of 3-Methylnon-2-enenitrile in insect sensilla.

Experimental Workflows & Validation Protocols

To establish 3-Methylnon-2-enenitrile as a viable semiochemical, researchers must employ a self-validating system of electrophysiological and behavioral assays.

Tiered validation workflow for evaluating synthetic semiochemicals.

Protocol 1: Electroantennography (EAG) & Dose-Response

EAG measures the summed electrical potentials generated by the antennae in response to a volatile stimulus. This step proves detection but not attraction.

Step-by-Step Methodology:

-

Preparation: Excise the antenna of the target insect (e.g., a male Lepidopteran or Coleopteran) at the base. Clip the distal tip to ensure electrical contact.

-

Mounting: Mount the antenna between two glass capillary electrodes filled with insect Ringer's solution (containing Ag/AgCl wires connected to an amplifier).

-

Stimulus Delivery: Dilute 3-Methylnon-2-enenitrile in HPLC-grade hexane to create a decadic dose series (0.01 µg to 100 µg). Apply 10 µL of each dose to a filter paper strip inside a Pasteur pipette. Allow the hexane to evaporate for 30 seconds.

-

Puffing: Inject a 0.5-second puff of purified, humidified air through the pipette over the antenna.

-

Validation & Causality: Always intersperse the test puffs with a solvent control (hexane only) to establish a baseline, and a positive control (a known host volatile or standard pheromone). A valid response is defined as a depolarization amplitude significantly higher than the solvent control (p < 0.05).

Protocol 2: Wind Tunnel Behavioral Assay

Detection via EAG must be correlated with behavioral causality. The wind tunnel tests whether the compound induces upwind anemotaxis (oriented flight).

Step-by-Step Methodology:

-

Environmental Control: Set the wind tunnel to a laminar airflow of 0.3–0.5 m/s, temperature at 25°C, and relative humidity at 60%. Adjust lighting to match the target insect's active photoperiod (e.g., red light for nocturnal species).

-

Plume Generation: Dispense the optimal dose (determined from EAG) of 3-Methylnon-2-enenitrile onto a rubber septum. Place it at the upwind end of the tunnel.

-

Insect Introduction: Release a single, virgin, 2-to-3-day-old male insect from a release cage at the downwind end.

-

Scoring: Record the behavioral sequence: (a) Activation (antennation), (b) Taking flight, (c) Upwind oriented flight (zigzagging), (d) Source contact.

-

Validation: Compare the completion rate of source contact against a blank septum (negative control) and a natural female gland extract (positive control).

Regulatory & Safety Considerations (Formulation Impact)

While 3-Methylnon-2-enenitrile has potential in pest control, its history in the fragrance industry provides critical safety data. The compound is flagged by the International Fragrance Association (IFRA) and listed in Annex III of the EU Cosmetics Regulation due to its potential to act as a hapten, binding to skin proteins and causing contact dermatitis [4][5].

Impact on Agricultural Deployment: Because of its sensitization profile, raw liquid spraying of 3-Methylnon-2-enenitrile is strongly discouraged. Instead, formulation scientists must utilize matrix encapsulation or polymeric slow-release dispensers (e.g., PVC or polyurethane matrices). This ensures that agricultural workers do not come into direct dermal contact with the liquid active ingredient, while still allowing the volatile compound to permeate the matrix and form an effective atmospheric plume.

Conclusion

3-Methylnon-2-enenitrile represents a highly viable candidate for semiochemical research. By leveraging its

References

-

PubChem: 3-Methylnon-2-enenitrile (CID 40631) National Center for Biotechnology Information (NIH). URL:[Link]

-

Synthesis of Matsuone and Related Nitrile Intermediates Study.com / Academic Literature on Pine Bast Scale Pheromones. URL:[Link]

-

Cosmetic Products Group Standard (Amendment) Notice 2024 New Zealand Gazette (Regulatory limits on 3-Methylnon-2-enenitrile). URL:[Link]

-

3-METHYLNON-2-ENENITRILE Safety and Allergen Profile Moumoujus. URL:[Link]

Aliphatic Unsaturated Nitriles: Synthesis, Reactivity, and Applications in Covalent Drug Discovery

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Aliphatic unsaturated nitriles—compounds featuring a cyano group (-C≡N) conjugated with an aliphatic alkene or alkyne—have evolved from fundamental organic building blocks into sophisticated tools for modern drug discovery. Unlike highly reactive acrylamides or aldehydes, the

Chemical Foundation and Electrophilicity

The utility of aliphatic unsaturated nitriles stems from the strong electron-withdrawing nature of the cyano group, which polarizes the adjacent

In the context of physiological environments, the nitrile group acts as a finely tuned warhead. It is significantly less reactive than traditional irreversible warheads, allowing it to bypass off-target nucleophiles in the plasma and selectively engage the active-site cysteine or serine residues of target proteases and kinases[1] (1). Furthermore, the intrinsic acidity of the

Mechanism of Michael addition between unsaturated nitriles and cysteine.

Synthetic Methodologies

The synthesis of

Quantitative Comparison of Synthetic Strategies

Table 1: Summary of primary synthetic routes for aliphatic unsaturated nitriles.

| Synthesis Method | Key Reagents | Catalyst / Base | Stereoselectivity | Yield Range |

| HWE Olefination | LiOH (Mild) | High (Exclusive E-isomer) | 75–95% | |

| Direct Condensation | Acetonitrile, Carbonyls | K₂CO₃ (Heterogeneous) | Moderate to High | 60–85% |

| Aqueous Wittig | Bromoacetonitrile, PPh₃ | LiOH in Water | Mixed (E:Z ratios vary) | 71–97% |

Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination

The HWE reaction is the premier method for generating E-

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve the

-cyano phosphonate (1.1 equiv) in anhydrous THF to achieve a 0.2 M concentration. -

Controlled Deprotonation: Cool the reaction vessel to 0 °C. Add Lithium hydroxide (LiOH, 1.2 equiv) portion-wise. Stir for 30 minutes.

-

Causality Insight: We utilize LiOH rather than stronger bases (like NaH or BuLi) to prevent the unwanted aldolization of the starting materials and to protect sensitive functional groups on the substrate[2].

-

-

Substrate Addition: Dissolve the target aldehyde or ketone (1.0 equiv) in a minimal volume of THF and add it dropwise over 15 minutes to manage the exothermic nature of the coupling.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Monitor via LC-MS until the aldehyde is fully consumed (typically 9–12 hours).

-

Quenching & Isolation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous phase with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Self-Validating Step: Purify via flash chromatography. Validate the stereochemical purity via ¹H-NMR; the vinylic protons of the E-isomer will display a characteristic trans-coupling constant (

Hz), confirming the reaction's stereoselectivity.

Applications in Covalent Drug Discovery

Aliphatic unsaturated nitriles have gained immense traction in the development of targeted therapies against viral pathogens and oncology targets.

SARS-CoV-2 Main Protease (Mpro): Mpro utilizes a Cys145-His41 catalytic dyad for viral replication. Extensive screening of cysteine-focused covalent libraries has identified acrylonitrile-containing ligands as potent inhibitors. The acrylonitrile warhead forms a stable, irreversible covalent bond specifically with Cys145. Molecular dynamics simulations confirm that these ligands maintain structural similarity with the apo-form of Mpro, minimizing entropic penalties upon binding[3] (3).

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH):

GAPDH relies on a catalytic cysteine (Cys149) to drive glycolysis. In cancer cells exhibiting the Warburg effect, GAPDH is overexpressed. Small

Table 2: Reactivity and Clinical Profiles of Nitrile Warheads

| Warhead Type | Target Nucleophile | Adduct Formed | Reversibility | Clinical/Preclinical Target |

| Acrylonitrile | Cysteine (Thiolate) | Thioether | Irreversible | SARS-CoV-2 Mpro[3] |

| Cysteine (Thiolate) | Thioether | Reversible | Cathepsin K[5] | |

| Amidoacetonitrile | Serine (Hydroxyl) | Imidate | Reversible | DPP-IV (Vildagliptin)[6] |

Assay and Validation Protocols

To ensure the safety and efficacy of a covalent inhibitor, its intrinsic chemical reactivity must be decoupled from its non-covalent binding affinity. The Glutathione (GSH) trapping assay is the gold standard for quantifying the electrophilicity of unsaturated nitriles[5] (5).

Protocol 2: In Vitro Cysteine Reactivity Assay (GSH Trapping)

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 1 mM EDTA.

-

Causality Insight: EDTA chelates trace metals in the buffer, preventing the metal-catalyzed auto-oxidation of GSH into its disulfide dimer (GSSG), which would artificially lower the nucleophile concentration.

-

-

Reagent Initialization: Prepare a 10 mM stock of the unsaturated nitrile in LC-MS grade DMSO. Prepare a fresh 100 mM stock of reduced glutathione (GSH) in the assay buffer.

-

Incubation Setup: In an HPLC vial, combine the inhibitor (final concentration 100 µM) and GSH (final concentration 1 mM) in the assay buffer. Ensure the final DMSO concentration remains below 5% to prevent protein/reagent precipitation.

-

Causality Insight: Using a 10-fold molar excess of GSH establishes pseudo-first-order kinetics. This makes the reaction rate dependent solely on the electrophile concentration, simplifying the mathematical derivation of the half-life (

).

-

-

Kinetic Sampling: Incubate the mixture at 37 °C. Withdraw 50 µL aliquots at precise intervals (e.g., 0, 10, 30, 60, 120, and 240 minutes).

-

Reaction Quenching: Immediately quench each aliquot by injecting it into 50 µL of cold acetonitrile containing 1% formic acid.

-

Causality Insight: The sudden drop in pH protonates the active GSH thiolate, instantly neutralizing its nucleophilicity and freezing the reaction state for accurate LC-MS analysis.

-

-

Self-Validating Data Analysis: Analyze the samples via LC-MS/MS, plotting the natural log of the remaining parent compound's Area Under the Curve (AUC) against time. The assay self-validates if the logarithmic decay yields a strictly linear fit (

). The slope represents the rate constant (

Workflow for screening and validating nitrile-based covalent inhibitors.

Conclusion

Aliphatic unsaturated nitriles represent a highly versatile class of chemical entities that bridge the gap between foundational organic synthesis and cutting-edge pharmacology. From their robust and stereoselective synthesis via HWE olefination to their precise application as tunable warheads in covalent drug discovery, they offer medicinal chemists an unparalleled tool for targeting nucleophilic residues. By rigorously validating their reactivity through standardized, self-validating GSH assays, researchers can safely harness these compounds to develop the next generation of therapies against severe viral pathogens and complex oncology targets.

References

-

Direct synthesis of .alpha.,.beta.-unsaturated nitriles from acetonitrile and carbonyl compounds: survey, crown effects, and experimental conditions. The Journal of Organic Chemistry (ACS Publications).[Link]

-

Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. ResearchGate.[Link]

-

Cysteine focused covalent inhibitors against the main protease of SARS-CoV-2. Journal of Biomolecular Structure and Dynamics (Taylor & Francis).[Link]

-

Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry (NIH).[Link]

-

Covalent inhibitors of GAPDH: from unspecific warheads to selective compounds. AIR Unimi.[Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. European Journal of Medicinal Chemistry (NIH).[Link]

-

Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. ACS Omega (NIH).[Link]

Sources

- 1. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. air.unimi.it [air.unimi.it]

- 5. Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]